2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide
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Overview
Description
2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a triazole ring, and a cyclobutyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.
Introduction of the Triazole Ring:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a ring-closing metathesis reaction.
Final Coupling Reaction: The final step involves coupling the cyclopropane, triazole, and cyclobutyl intermediates using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclopropane ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or cyclopropane derivatives.
Scientific Research Applications
2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropane and cyclobutyl groups provide structural rigidity and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]cyclopropane-1-carboxamide
- 2-cyclopropyl-N-[1-(1H-1,2,3-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide
Uniqueness
2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide is unique due to the specific positioning of the triazole ring and the cyclobutyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct biological activities and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-11(10-6-9(10)8-2-3-8)16-13(4-1-5-13)12-14-7-15-17-12/h7-10H,1-6H2,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXCYKMPMJCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)NC(=O)C3CC3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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